(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate
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Overview
Description
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound that features a cyano group, an indole moiety, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and indole-3-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The cyano group and indole moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-Methyl 3-(1H-indol-2-yl)acrylate
- Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate
- (E)-Methyl 2-cyano-3-(3-methylthio-phen-2-yl)acrylate
Uniqueness
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6+ |
InChI Key |
JRKWEDQGUNBTEE-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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